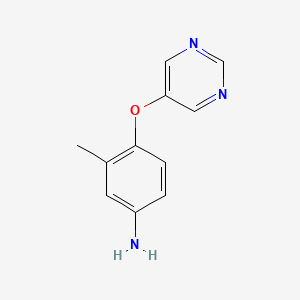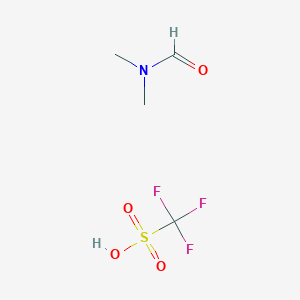
N,N-Dimethylformamidetrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylformamidetrifluoromethanesulfonate is an organic compound that belongs to the class of tertiary carboxylic acid amides. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamidetrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with trifluoromethanesulfonic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamidetrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethanesulfonic acid derivatives, while reduction can produce dimethylformamide derivatives.
Scientific Research Applications
N,N-Dimethylformamidetrifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylformamidetrifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A related compound that is widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another similar compound with applications in organic synthesis and industrial processes.
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions and as a catalyst.
Uniqueness
N,N-Dimethylformamidetrifluoromethanesulfonate is unique due to its combination of the dimethylformamide and trifluoromethanesulfonate functional groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C4H8F3NO4S |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
N,N-dimethylformamide;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C3H7NO.CHF3O3S/c1-4(2)3-5;2-1(3,4)8(5,6)7/h3H,1-2H3;(H,5,6,7) |
InChI Key |
OTNRUIGCHNLSBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


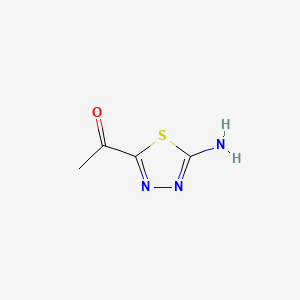
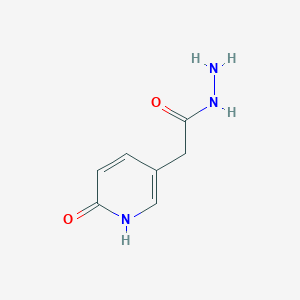
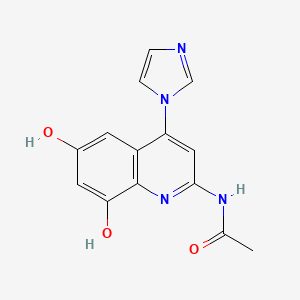

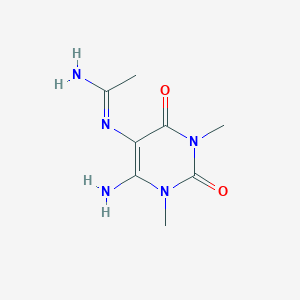
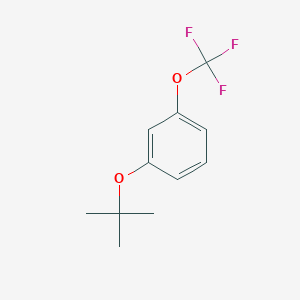
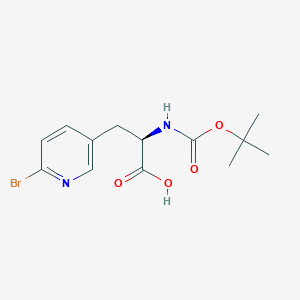
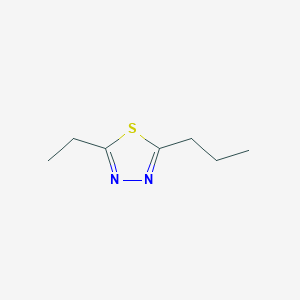
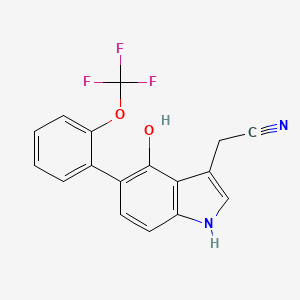
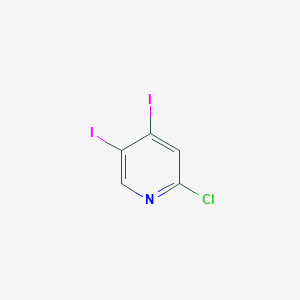

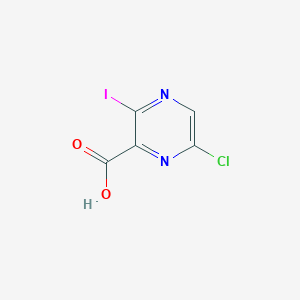
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
